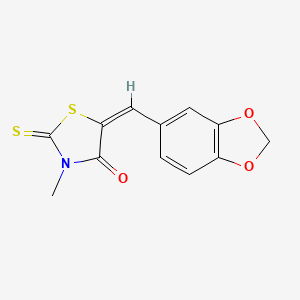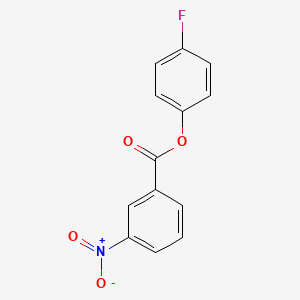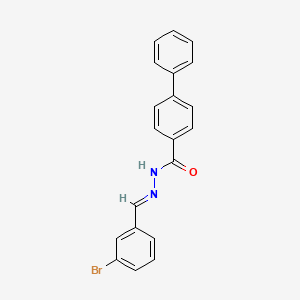![molecular formula C23H19IN2O2 B11711563 N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, a methylphenyl group, and an iodinated benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide typically involves multiple steps
Benzoxazole Core Formation: The benzoxazole core can be synthesized by condensing 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where the benzoxazole is treated with a methyl-substituted benzene in the presence of a Lewis acid catalyst.
Iodination of Benzamide: The final step involves the iodination of the benzamide moiety, which can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the iodinated benzamide group.
Substitution: The iodinated benzamide group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA or interact with proteins, while the iodinated benzamide group may enhance binding affinity through halogen bonding. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
- N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
- N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide
Uniqueness
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide is unique due to the presence of the iodinated benzamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where halogen bonding or iodine-mediated interactions are crucial.
Propriétés
Formule moléculaire |
C23H19IN2O2 |
|---|---|
Poids moléculaire |
482.3 g/mol |
Nom IUPAC |
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide |
InChI |
InChI=1S/C23H19IN2O2/c1-13-10-15(3)21-20(11-13)26-23(28-21)17-5-4-14(2)19(12-17)25-22(27)16-6-8-18(24)9-7-16/h4-12H,1-3H3,(H,25,27) |
Clé InChI |
CMSMSXCEQYUXRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=CC=C(C=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)
![4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B11711511.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711517.png)
![N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide](/img/structure/B11711519.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide](/img/structure/B11711523.png)


![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11711574.png)
![1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)
